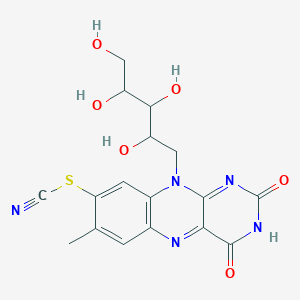

8-Thiocyanatoriboflavin

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

130574-30-0 |

|---|---|

Molecular Formula |

C17H17N5O6S |

Molecular Weight |

419.4 g/mol |

IUPAC Name |

[7-methyl-2,4-dioxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-8-yl] thiocyanate |

InChI |

InChI=1S/C17H17N5O6S/c1-7-2-8-9(3-12(7)29-6-18)22(4-10(24)14(26)11(25)5-23)15-13(19-8)16(27)21-17(28)20-15/h2-3,10-11,14,23-26H,4-5H2,1H3,(H,21,27,28) |

InChI Key |

MRWFADACGNTJKE-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1SC#N)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |

Canonical SMILES |

CC1=CC2=C(C=C1SC#N)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |

Synonyms |

8-thiocyanatoriboflavin |

Origin of Product |

United States |

Synthetic Methodologies for 8 Thiocyanatoriboflavin and Its Analogues

Diazonium Salt Routes for 8-Aminoflavin Derivatization

The introduction of a thiocyanate (B1210189) group at the C8 position of the flavin ring is effectively achieved through a Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate. d-nb.info This classic method has been successfully applied to the synthesis of a variety of 8-substituted flavins, starting from their corresponding 8-amino counterparts. d-nb.info

The general procedure begins with the diazotization of an 8-aminoflavin, such as 8-aminoriboflavin. This is accomplished by treating the amino-flavin with nitrous acid (HNO₂) at low temperatures, typically around 0°C. The nitrous acid is generated in situ by the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as sulfuric acid (H₂SO₄). d-nb.infod-nb.info The resulting 8-diazoniumflavin salt is an electrophilic intermediate characterized by an orange color. d-nb.info

Once the diazonium salt is formed, it is reacted with a nucleophilic thiocyanate source, such as ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN). d-nb.info The thiocyanate ion (SCN⁻) displaces the diazonium group (N₂), which is released as nitrogen gas, leading to the formation of 8-thiocyanatoriboflavin. d-nb.inforesearchgate.net The pH of the solution is a critical parameter and is typically adjusted to between 2.5 and 4.5 to facilitate the substitution reaction. d-nb.info The progress of the conversion can be monitored spectrophotometrically. d-nb.info

Table 1: Key Steps in the Synthesis of this compound via Diazonium Salt Route

| Step | Reactants | Reagents | Intermediate/Product | Key Conditions |

| 1. Diazotization | 8-Aminoriboflavin | Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄) | 8-Diazoniumriboflavin Salt | Low temperature (e.g., 0°C) |

| 2. Thiocyanation | 8-Diazoniumriboflavin Salt | Ammonium Thiocyanate (NH₄SCN) | This compound | Controlled pH (2.5-4.5) |

Preparation of 8-Thiocyanato-Flavin Mononucleotide (FMN) and Flavin Adenine (B156593) Dinucleotide (FAD) Analogues

The synthesis of the nucleotide analogues, 8-thiocyanato-FMN and 8-thiocyanato-FAD, can be approached through two primary strategies: a complete chemical synthesis or a chemoenzymatic route. The chemoenzymatic approach is often preferred due to its high specificity and milder reaction conditions.

In a potential chemoenzymatic pathway, the synthesis begins with a substituted riboflavin (B1680620) precursor. For instance, 8-aminoriboflavin can be enzymatically converted to 8-amino-FAD using FAD synthetase, an enzyme that catalyzes both the phosphorylation of riboflavin to FMN and the subsequent adenylylation to FAD. This enzymatic step requires adenosine (B11128) triphosphate (ATP) as a cosubstrate and magnesium ions (Mg²⁺) as a cofactor.

Once 8-amino-FAD is produced and isolated, it can be chemically modified using the diazonium salt route described previously. The 8-amino group of the FAD analogue is diazotized with nitrous acid, followed by reaction with potassium thiocyanate to yield the final product, 8-thiocyanato-FAD. A similar strategy can be envisioned for the synthesis of 8-thiocyanato-FMN, starting with the enzymatic phosphorylation of 8-aminoriboflavin to 8-amino-FMN, followed by the same chemical derivatization sequence.

Table 2: Chemoenzymatic Synthesis Pathway for 8-Thiocyanato-FAD

| Step | Starting Material | Process | Reagents/Enzymes | Product |

| 1 | 8-Aminoriboflavin | Enzymatic Adenylylation | FAD Synthetase, ATP, Mg²⁺ | 8-Amino-FAD |

| 2 | 8-Amino-FAD | Diazotization | NaNO₂, H₂SO₄ | 8-Diazonium-FAD Salt |

| 3 | 8-Diazonium-FAD Salt | Thiocyanate Displacement | KSCN | 8-Thiocyanato-FAD |

Chemical Transformation Pathways: Thiol and Sulfide (B99878) Reactions

The thiocyanate group at the C8 position of the flavin ring is a versatile functional group that can undergo further chemical transformations, particularly with sulfur-based nucleophiles like thiols and sulfides. These reactions are important for converting the thiocyanate moiety into a thiol (mercapto) group (-SH), which is often the desired functional group for probing the active sites of flavoenzymes.

The reaction of this compound with sulfide ions (S²⁻) results in the direct conversion to 8-mercaptoflavin. researchgate.net This transformation involves the nucleophilic attack of the sulfide ion on the sulfur atom of the thiocyanate group, leading to the displacement of the cyanide ion (CN⁻).

Similarly, 8-thiocyanatoflavins can be converted to their corresponding 8-mercaptoflavins through reaction with thiols such as dithiothreitol (B142953) (DTT) or cysteine. d-nb.info This reaction proceeds via a reductive displacement mechanism. For example, the reaction of 6-thiocyanato-FAD with DTT has been shown to rapidly form 6-mercapto-FAD, highlighting the accessibility of the flavin C6-position to the solvent. An analogous reaction is expected for the 8-thiocyanato derivatives. The thiol effectively reduces the thiocyanate group, which is subsequently converted to the more stable 8-mercaptoflavin. d-nb.info This conversion is often nearly stoichiometric and can be used to generate 8-mercaptoflavins that are stable for extended periods, provided that trace metal-catalyzed oxidation is prevented by a chelating agent like EDTA. d-nb.info

Table 3: Reactions of 8-Thiocyanatoflavin with Sulfur Nucleophiles

| Reactant | Reagent | Product | Reaction Type |

| This compound | Sulfide (S²⁻) | 8-Mercaptoriboflavin | Nucleophilic Displacement |

| 8-Thiocyanatoflavin | Dithiothreitol (DTT) | 8-Mercaptoflavin | Reductive Displacement |

| 8-Thiocyanatoflavin | Cysteine | 8-Mercaptoflavin | Reductive Displacement |

Biochemical and Enzymatic Interactions of 8 Thiocyanatoriboflavin

Binding Affinities and Specificity with Apoflavoproteins

8-Thiocyanatoflavins exhibit the ability to bind to a range of apoflavoproteins, with the specific form of the flavin (riboflavin, FMN, or FAD) dictating the interaction. nactem.ac.uk

Interaction with Riboflavin-Binding Proteins

8-Thiocyanatoriboflavin binds to riboflavin-binding protein (RBP) in its riboflavin (B1680620) derivative form. nactem.ac.uk The binding occurs in the cleft of the protein, where the isoalloxazine ring of the flavin is typically stacked between aromatic amino acid residues, such as tyrosine and tryptophan. This interaction is known to quench the intrinsic fluorescence of both the flavin and the protein. embopress.org In the case of chicken egg white RBP, the binding affinity for the natural ligand, riboflavin, is very high, with a dissociation constant (Kd) of 1.3 nM. embopress.org While the specific Kd for this compound is not detailed in the provided results, its binding confirms the accessibility of the riboflavin-binding site to this modified flavin. nactem.ac.uk

Association with Apoflavodoxins

The FMN derivative of 8-thiocyanatoflavin associates with apoflavodoxin. nactem.ac.uk Flavodoxins are small, acidic proteins that function as electron carriers. The binding of the 8-SCN-FMN to apoflavodoxin is notable because the flavin 6-position remains exposed to the solvent, allowing it to react readily with reagents like dithiothreitol (B142953). d-nb.info Furthermore, studies with 8-SCN-FMN bound to flavodoxin have shown that the protein environment stabilizes the neutral radical form of the flavin. nactem.ac.uk

Complexation with Old Yellow Enzyme (OYE) Apoforms

8-Thiocyanato-FMN binds to the apoform of Old Yellow Enzyme (OYE), a classic flavoprotein belonging to the oxidoreductase family. nactem.ac.uk Similar to flavodoxin, the OYE derivative of 8-SCN-FMN reacts easily with dithiothreitol, indicating that the 6-position of the flavin is solvent-exposed. d-nb.info In contrast to flavodoxin, OYE stabilizes the anionic radical of 8-SCN-FMN. nactem.ac.uk Further investigations with OYE have revealed that the fully reduced 8-SCN-FMN can undergo photoelimination of cyanide. nactem.ac.uk

Binding to Apo-Lactate Oxidase

The FMN derivative of 8-thiocyanatoflavin also binds to apo-lactate oxidase. nactem.ac.uk Lactate (B86563) oxidase is an FMN-containing enzyme that catalyzes the oxidation of L-lactate. kyoto-u.ac.jpnih.gov Unlike in flavodoxin and OYE, the 8-SCN-FMN derivative of lactate oxidase shows limited accessibility to dithiothreitol. d-nb.info Interestingly, the bound 8-SCN-FMN slowly and spontaneously converts to the 6-mercaptoflavin form, suggesting the presence of a thiol residue within the flavin binding site of lactate oxidase. d-nb.info The protein environment in lactate oxidase, along with D-amino acid oxidase, appears to stabilize the anionic species of the related 6-mercaptoflavin, likely due to a positively charged residue near the flavin's pyrimidine (B1678525) ring. d-nb.info

Interactions with Apo-D-Amino Acid Oxidase and Related Dehydrogenases

8-Thiocyanato-FAD binds to the apoform of D-amino acid oxidase (DAAO), a FAD-dependent enzyme that catalyzes the oxidative deamination of D-amino acids. nactem.ac.ukd-aminoacids.com Similar to lactate oxidase, the 8-SCN-FAD derivative of DAAO has limited accessibility to external reagents like dithiothreitol. d-nb.info A significant observation is the spontaneous and complete conversion of the bound 8-SCN-FAD to the 8-mercapto-FAD derivative. nactem.ac.uk This transformation strongly implies the presence of a nucleophilic residue, most likely the thiol group of a cysteine, in close proximity to the 8-position of the flavin within the active site of DAAO. nactem.ac.uk

In addition to DAAO, 8-SCN-FAD also binds to the apoforms of several other dehydrogenases and hydroxylases, including p-hydroxybenzoate hydroxylase, glucose oxidase, anthranilate hydroxylase, and general acyl-CoA dehydrogenase. nactem.ac.uk

Mechanistic Elucidation of Enzyme-Catalyzed Transformations Involving 8-Thiocyanatoflavins

The reactivity of the thiocyanate (B1210189) group at the 8-position of the flavin ring system provides a tool for probing the active site environment of flavoproteins. The enzyme-catalyzed, or more accurately, enzyme-facilitated transformations of 8-thiocyanatoflavins reveal key features of the protein's active site.

The most prominent transformation observed is the conversion of 8-thiocyanato-FAD to 8-mercapto-FAD when bound to D-amino acid oxidase and anthranilate hydroxylase. nactem.ac.uk This reaction occurs spontaneously and completely within the enzyme's active site, without the need for external reducing agents. nactem.ac.uk The mechanism is proposed to involve a nucleophilic attack on the thiocyanate group by a nearby amino acid residue of the protein. nactem.ac.uk The most likely candidate for this nucleophile is the thiol group of a cysteine residue. nactem.ac.uk This suggests that in these enzymes, a cysteine residue is positioned strategically close to the C8-position of the bound FAD.

The reaction with external thiols, such as dithiothreitol and mercaptoethanol, leads to the formation of an 8-mercaptoflavin and an 8-SR-flavin. nactem.ac.uk In contrast, reaction with sulfide (B99878) yields only the 8-mercaptoflavin. nactem.ac.uk The accessibility of the bound 8-thiocyanatoflavin to these external reagents can be used to map the solvent exposure of the flavin's dimethylbenzene ring within the active site. For instance, the ready reaction of the 8-SCN-FMN derivatives of flavodoxin and Old Yellow Enzyme with dithiothreitol indicates an exposed 6-position, whereas the limited reactivity in lactate oxidase and D-amino acid oxidase suggests a more buried flavin environment. d-nb.info

Furthermore, the stabilization of different radical species of 8-SCN-FMN by different proteins (neutral radical by flavodoxin and anionic radical by Old Yellow Enzyme) highlights the influence of the specific protein environment on the electronic properties of the flavin cofactor. nactem.ac.uk

Table of Binding and Reactivity of 8-Thiocyanatoflavins with Various Apoflavoproteins

| Apoflavoprotein | Flavin Form Bound | Accessibility to Dithiothreitol | Spontaneous Conversion | Stabilized Radical Species | Reference |

| Riboflavin-Binding Protein | Riboflavin | Not specified | Not observed | Not specified | nactem.ac.uk |

| Apoflavodoxin | FMN | Readily accessible | Not observed | Neutral radical | nactem.ac.ukd-nb.info |

| Apo-Old Yellow Enzyme | FMN | Readily accessible | Not observed | Anionic radical | nactem.ac.ukd-nb.info |

| Apo-Lactate Oxidase | FMN | Limited | Converts to 6-mercaptoflavin | Anionic (for 6-mercaptoflavin) | nactem.ac.ukd-nb.info |

| Apo-D-Amino Acid Oxidase | FAD | Limited | Converts to 8-mercapto-FAD | Anionic (for 6-mercaptoflavin) | nactem.ac.ukd-nb.info |

| Apo-p-hydroxybenzoate hydroxylase | FAD | Not specified | Not specified | Not specified | nactem.ac.uk |

| Apo-glucose oxidase | FAD | Not specified | Not specified | Not specified | nactem.ac.uk |

| Apo-anthranilate hydroxylase | FAD | Not specified | Converts to 8-mercapto-FAD | Not specified | nactem.ac.uk |

| Apo-general acyl-CoA dehydrogenase | FAD | Not specified | Not specified | Not specified | nactem.ac.uk |

Role of Active Site Nucleophiles in Conversion to 8-Mercapto-Flavins

The conversion of this compound to 8-mercapto-flavins is a critical reaction, often facilitated by nucleophiles present within the active sites of flavoproteins. This transformation makes 8-substituted flavins valuable as probes for understanding the environment of flavin binding domains. nih.gov

The process involves the nucleophilic displacement of the thiocyanate group (-SCN) at the C8 position of the flavin ring. This reaction can be initiated by various nucleophiles. For instance, treatment of 6-thiocyanatoflavins with dithiothreitol leads to a rapid conversion to the corresponding 6-mercaptoflavin. d-nb.info A similar principle applies to this compound, where active site residues of an enzyme can act as the nucleophile. For example, the interaction with mercaptoethanol results in the formation of an 8-mercaptoflavin derivative. researchgate.net

The resulting 8-mercapto-flavins, such as 8-mercaptoriboflavin, exhibit distinct spectral properties and high extinction coefficients, which are useful for their characterization. nih.gov These compounds are also capable of reversible dimerization to form a disulfide (-S-S-) linked dimer. nih.gov The environment of the flavoprotein active site can influence the stability and reactivity of these mercapto-flavins.

Electron Transfer Processes and Radical Intermediates Stabilization

Electron transfer (ET) is a fundamental process in the function of flavoproteins, and the study of this compound provides insights into these mechanisms, including the formation and stabilization of radical intermediates. nih.gov Photoinduced electron transfer can generate radical-ion pairs, which are key intermediates in many photochemical reactions involving flavins. beilstein-journals.org

The stability of these radical intermediates is crucial for the subsequent chemical transformations. In some systems, radical intermediates are generated as H-bonded adducts through a process known as proton-coupled electron transfer (PCET). nih.gov This association with a proton donor, such as the conjugate acid of a Brønsted base cocatalyst, can stabilize the radical species. nih.gov The stabilization of these intermediates prevents their immediate dissociation and allows for subsequent reactions, such as bond formation, to occur. nih.gov

The nature of the substituents on the flavin ring, such as the 8-thiocyanato group, can influence the properties of the resulting radical species. The environment within a flavoprotein's active site also plays a significant role in stabilizing these transient radical intermediates, thereby controlling the reaction pathway. researchgate.netnih.gov

Photoelimination Mechanisms in Reduced 8-Thiocyanatoflavins

Reduced 8-thiocyanatoflavins can undergo photoelimination of cyanide upon exposure to light. researchgate.net This photochemical reaction is a key characteristic of this class of modified flavins and provides a method for generating other flavin derivatives. The process is initiated by the absorption of light by the reduced 8-thiocyanatoflavin, leading to an excited state that is prone to the elimination of the cyanide ion (CN⁻).

This photoelimination reaction has been utilized as a tool in the study of flavoproteins. By incorporating 8-thiocyanatoflavins into the active site of an enzyme and then inducing photoelimination, researchers can generate a modified flavin in situ and study the resulting changes in enzyme activity and spectroscopic properties. researchgate.net

Impact on Riboflavin Uptake and Intracellular Metabolic Mechanisms

While direct studies on the impact of this compound on riboflavin uptake are not extensively detailed, the general mechanisms of riboflavin transport and metabolism provide a framework for understanding potential interactions. Riboflavin (vitamin B2) is essential for cellular metabolism, primarily as the precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD). nutritionalassessment.orgmdpi.com

The uptake of riboflavin into cells is a carrier-mediated process. nih.gov In humans, this is facilitated by riboflavin transporters (RFVTs). mdpi.com Once inside the cell, riboflavin is converted to FMN by riboflavin kinase (RFK) and then to FAD by FAD synthase (FADS). mdpi.com These coenzymes are crucial for a vast number of redox reactions central to energy production, metabolism of carbohydrates, lipids, and amino acids, and antioxidant defense. nutritionalassessment.orgnih.gov

The introduction of a modified flavin like this compound could potentially interfere with these processes in several ways:

Competitive Inhibition of Uptake: this compound, being structurally similar to riboflavin, might compete for binding to riboflavin transporters, thereby inhibiting the uptake of natural riboflavin. Studies on pancreatic β-cells have shown that riboflavin uptake is inhibited by related compounds. nih.govnih.gov

Interaction with Metabolic Enzymes: It could act as a substrate or inhibitor for the enzymes involved in riboflavin metabolism, such as riboflavin kinase and FAD synthase. This could alter the intracellular pool of FMN and FAD.

Incorporation into Flavoproteins: If converted to an analog of FMN or FAD, it could be incorporated into apoflavoproteins, potentially altering their structure and function.

The majority of intracellular riboflavin is associated with mitochondria, reflecting its central role in energy metabolism. frontiersin.org Any compound that disrupts riboflavin homeostasis could therefore have significant effects on cellular bioenergetics.

Advanced Spectroscopic Characterization and Structural Investigations

UV-Visible Spectroscopy for Probing Ligand Binding and Reaction Kinetics

UV-Visible spectroscopy is a fundamental technique for studying the interactions between flavins and proteins, as well as monitoring the progress of flavin-dependent reactions. The absorption spectrum of a flavin is highly sensitive to its local environment, including its oxidation state, protonation state, and interactions with surrounding amino acid residues and ligands. nih.govresearchgate.net

The UV-visible spectrum of 8-thiocyanatoriboflavin is similar to that of native riboflavin (B1680620), exhibiting characteristic absorption bands in the near-UV and visible regions. researchgate.net However, the precise wavelengths and molar extinction coefficients of these bands can be modulated by the binding of the flavin to an apoprotein. These spectral shifts provide a direct means to quantify ligand binding affinities. By titrating a solution of the apoprotein with this compound and monitoring the changes in absorbance, one can determine the dissociation constant (Kd) for the protein-ligand complex. andreabellelli.it

Furthermore, time-resolved UV-Visible spectroscopy is a powerful method for studying the kinetics of reactions involving this compound. nih.gov This technique allows for the observation of transient intermediates that may form during the catalytic cycle of a flavoenzyme. nih.gov By monitoring the absorbance changes at specific wavelengths over time, researchers can determine the rates of individual reaction steps, such as flavin reduction or oxidation. gbcsci.comresearchgate.net For instance, stopped-flow kinetic studies have been employed to investigate the reductive half-reaction of flavoenzymes with various substrates, providing insights into the mechanism of electron transfer. researchgate.net

Below is a table summarizing typical UV-Visible absorption maxima for flavin species, which are indicative of the types of changes observed with this compound upon changes in its environment.

| Flavin Species | Typical λmax 1 (nm) | Typical λmax 2 (nm) | Molar Extinction Coefficient (ε) at ~450 nm (M⁻¹cm⁻¹) |

| Oxidized Flavin | ~375 | ~445 | ~11,300 (for FAD) |

| Neutral (Blue) Semiquinone | ~580 | ~625 | Variable |

| Anionic (Red) Semiquinone | ~370 | ~480 | Variable |

| Fully Reduced Flavin | ~360 | ~400 (shoulder) | Low |

This table presents generalized data for flavins. The exact values for this compound may vary depending on the specific protein environment and solvent conditions.

Electron Paramagnetic Resonance (EPR) Studies of Flavin Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as flavin radicals. bruker.com Flavin semiquinones, which are one-electron reduced forms of the flavin, are crucial intermediates in many flavoenzyme-catalyzed reactions. nih.gov EPR spectroscopy provides invaluable information about the electronic structure, environment, and dynamics of these radical species. nih.govethz.ch

When this compound is incorporated into a flavoenzyme and subsequently reduced by one electron, it can form a stable or transient radical species. The EPR spectrum of this radical is characterized by its g-value and hyperfine couplings. The g-value provides information about the electronic environment of the unpaired electron, while hyperfine couplings arise from the interaction of the electron spin with the magnetic moments of nearby nuclei, such as ¹H and ¹⁴N.

Studies on flavoproteins have shown that the EPR line width of a flavin radical can indicate whether it is a neutral or anionic semiquinone. nih.gov For instance, the hyperfine coupling to the methyl group protons at position 8 of the isoalloxazine ring is a sensitive probe of the spin density distribution. nih.gov In the case of this compound, the substituent at the C8 position would significantly influence the spin density distribution and, consequently, the hyperfine couplings observed in the EPR spectrum. Advanced EPR techniques, such as Electron Nuclear Double Resonance (ENDOR), can provide even more detailed information about the hyperfine interactions and the local environment of the flavin radical. nih.govnovilet.eu

Application of Nuclear Magnetic Resonance (NMR) in Flavin Derivative Structure-Function Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structures of proteins and protein-ligand complexes in solution. nih.govnih.gov While the large size of many flavoenzymes can present challenges for NMR studies, the use of isotope-labeled flavin derivatives, such as those that could be synthesized from ¹³C- or ¹⁵N-labeled precursors of this compound, can greatly facilitate the analysis.

NMR can be used to probe the structure and dynamics of this compound when bound to a protein. Chemical shift perturbations in the protein's NMR spectrum upon binding of the flavin analogue can identify the amino acid residues in the binding pocket. Conversely, changes in the NMR spectrum of the flavin itself can provide information about its conformation and electronic environment within the protein.

Furthermore, NMR is instrumental in studying the functional aspects of flavoenzymes. nih.gov For example, it can be used to monitor conformational changes that occur during the catalytic cycle, such as those induced by substrate binding or flavin reduction. nih.gov By combining NMR data with structural information from other techniques, such as X-ray crystallography, a comprehensive picture of the structure-function relationship of a flavoenzyme can be obtained. youtube.com

Investigation of Conformational Dynamics via Spectroscopic Probes

The function of many proteins, including flavoenzymes, is intimately linked to their conformational dynamics, which span a wide range of timescales. upenn.edu Spectroscopic probes, such as the thiocyanate (B1210189) group in this compound, can be used to investigate these dynamic processes.

The vibrational frequency of the thiocyanate group is sensitive to its local environment and can be probed using infrared (IR) spectroscopy. Changes in the IR spectrum of the thiocyanate group can report on conformational changes within the protein that alter the polarity or hydrogen-bonding environment of the C8 position of the flavin.

Fluorescence spectroscopy is another powerful tool for studying conformational dynamics. The fluorescence properties of flavins, including their fluorescence lifetime and anisotropy, are sensitive to their local environment and mobility. By incorporating this compound into a flavoenzyme, researchers can use time-resolved fluorescence measurements to probe the conformational flexibility of the flavin binding site and to detect dynamic changes that occur during catalysis. upenn.edu The unique electronic properties of the thiocyanate group may also introduce useful changes to the fluorescence characteristics of the flavin, making it a more sensitive probe of its environment.

Theoretical and Computational Approaches to 8 Thiocyanatoriboflavin Chemistry

Quantum Mechanical and Molecular Dynamics Simulations of Binding Pockets

Understanding how 8-thiocyanatoriboflavin interacts with the binding pockets of various enzymes is crucial for elucidating its biochemical activity. Quantum mechanics (QM) and molecular dynamics (MD) simulations are indispensable tools for this purpose. nih.govnih.gov

Molecular Dynamics (MD) Simulations: While QM methods provide a static picture, MD simulations introduce the element of time, allowing for the exploration of the dynamic behavior of the this compound-protein complex. mdpi.comarxiv.org By solving Newton's equations of motion for every atom in the system, MD simulations can track the conformational changes of both the ligand and the protein over time. nih.gov This provides valuable information on the flexibility of the binding pocket, the stability of key interactions, and the potential for water molecules to mediate binding. The combination of QM and MD in hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approaches offers a particularly powerful tool, where the ligand and the immediate binding site are treated with high-level QM methods, while the rest of the protein and solvent are described by more computationally efficient MM force fields. nih.govrsc.org

Table 1: Comparison of QM and MD Simulation Techniques for Studying Binding Pockets

| Feature | Quantum Mechanics (QM) | Molecular Dynamics (MD) |

|---|---|---|

| Primary Focus | Electronic structure, reaction mechanisms | Conformational dynamics, binding pathways |

| Methodology | Solves the Schrödinger equation | Solves Newton's laws of motion |

| Strengths | High accuracy for electronic properties, bond breaking/forming | Can simulate large systems over long timescales, captures flexibility |

| Limitations | Computationally expensive, limited to smaller systems | Accuracy depends on the quality of the force field |

Application of Marcus Theory to Electron Transfer Kinetics in 8-Thiocyanatoflavin Systems

This compound, like other flavins, is involved in oxidation-reduction (redox) reactions, which are fundamental to many biological processes. Marcus theory, a cornerstone of electron transfer theory, provides a theoretical framework for understanding the rates of these reactions. wikipedia.orgacs.org

Marcus theory explains how the rate of electron transfer depends on several key factors: the reorganization energy (λ), the Gibbs free energy change of the reaction (ΔG°), and the electronic coupling between the donor and acceptor. libretexts.orgscribd.com The reorganization energy represents the energy required to change the geometries of the reactants and the surrounding solvent molecules from their equilibrium configurations to the transition state geometry for electron transfer. scribd.com

Stopped-flow kinetic studies on the reductive half-reaction of enzymes with this compound have been analyzed using Marcus theory. researchgate.net By measuring the electron transfer rates at different temperatures, researchers can extract valuable thermodynamic parameters and gain insights into the mechanism of flavin reduction. The theory helps to rationalize how the protein environment modulates the redox properties of the flavin cofactor and influences the efficiency of electron transfer.

Predictive Modeling of Reaction Pathways and Intermediate Stability

Computational chemistry plays a vital role in predicting the plausible reaction pathways of this compound and assessing the stability of transient intermediates that may be difficult to detect experimentally. rsc.orgmdpi.com

Predicting Reaction Pathways: By mapping the potential energy surface of a reaction, computational methods can identify the most likely sequence of elementary steps, including the transition states that connect reactants, intermediates, and products. nih.gov This allows for the detailed investigation of reaction mechanisms, such as nucleophilic substitution at the C8 position or redox cycling of the flavin core. Machine learning models are also increasingly being used in combination with quantum chemical calculations to accelerate the prediction of reaction outcomes. arxiv.org

Utility of 8 Thiocyanatoriboflavin As a Biochemical Research Probe

Active Site Mapping and Conformational Probing of Flavoenzymes

The introduction of the thiocyanate (B1210189) group at the C8 position of the flavin ring system serves as a sensitive reporter of the microenvironment within a flavoenzyme's active site. The spectral properties of 8-thiocyanatoriboflavin are distinct from the native flavin cofactors, flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD). When an apoprotein (the protein component of an enzyme without its cofactor) is reconstituted with an 8-substituted flavin analog like 8-mercapto-FMN or 8-mercapto-FAD, the resulting spectral characteristics provide insights into the nature of the flavin binding site. nih.gov

For instance, the ionization state of the 8-mercapto group is highly sensitive to the polarity and accessibility of the active site. The 8-thiolate anion form of 8-mercaptoflavin exhibits an absorption maximum between 520 to 550 nm. nih.gov This form is preferentially stabilized by flavoproteins that are involved in one-electron transfer reactions, such as flavodoxin and NADPH-cytochrome P-450 reductase. nih.gov In contrast, the p-quinoid form of 8-mercaptoflavin, with an absorption maximum in the 560 to 600 nm range, is stabilized by flavoenzymes of the dehydrogenase-oxidase class, including glucose oxidase and D-amino acid oxidase. nih.gov These enzymes, in their native state, are known to stabilize the red semiquinone radical of the flavin and react with sulfite (B76179) to form N(5)-sulfite adducts. nih.gov

The distinct spectral signatures of these different forms of 8-substituted flavins allow researchers to classify flavoenzymes and map the electrostatic and structural features of their active sites. The accompanying table summarizes the spectral properties of 8-mercaptoflavin when bound to different classes of flavoenzymes.

| Flavoenzyme Class | Stabilized Form of 8-Mercaptoflavin | Absorption Maximum (nm) | Example Enzymes |

|---|---|---|---|

| One-Electron Transferases | 8-Thiolate Anion | 520-550 | Flavodoxin, NADPH-cytochrome P-450 reductase |

| Dehydrogenase-Oxidases | p-Quinoid | 560-600 | Glucose Oxidase, D-Amino Acid Oxidase, Lactate (B86563) Oxidase |

Investigation of Substrate-Induced Conformational Changes in Enzyme-Flavin Complexes

The binding of a substrate to an enzyme often induces conformational changes that are critical for catalysis. plos.org this compound can be utilized to monitor these changes. The sensitivity of the C8-substituent's spectral properties to its environment means that any alteration in the active site conformation upon substrate binding will likely be reflected in the absorption or fluorescence spectrum of the flavin analog.

While direct studies on this compound are limited in the provided search results, the principle is well-established for other probes and enzyme systems. For example, in glycosyltransferases, substrate binding triggers a flexible loop to close over the active site, a change that can be detected by various biophysical methods. nih.gov Similarly, in substrate-binding proteins (SBPs) associated with ABC importers, single-molecule FRET has revealed a diversity of conformational changes upon substrate binding, which dictates whether a substrate is transported. elifesciences.org These studies highlight the dynamic nature of enzyme-substrate interactions and the importance of conformational changes in biological function. The unique spectral properties of this compound make it a promising tool for analogous investigations in flavoenzymes.

Development of Methodologies for Studying Flavin Metabolism and Transport Pathways

Understanding how cells synthesize, transport, and utilize flavins is crucial for comprehending cellular metabolism. nih.gov Riboflavin (B1680620) and its derivatives, FMN and FAD, are essential cofactors for a wide array of metabolic enzymes. researchgate.netfrontiersin.org Analogs like this compound can be instrumental in developing methodologies to study these pathways.

By using labeled versions of this compound, researchers could potentially trace its uptake, conversion to FMN and FAD analogs, and incorporation into flavoenzymes. This approach would provide valuable data on the substrate specificity of the enzymes involved in flavin metabolism, such as riboflavin kinase and FAD synthetase. researchgate.net Furthermore, such analogs could be used to investigate the mechanisms of riboflavin transporters. nih.gov For instance, by comparing the uptake of this compound to that of natural riboflavin, one could probe the structural requirements of the transporter's binding site.

Emerging Research Avenues and Methodological Innovations

Integration with High-Throughput Screening for Enzyme Discovery

High-throughput screening (HTS) has revolutionized drug discovery and enzyme research by enabling the rapid testing of vast libraries of chemical compounds or enzyme variants. nih.govnumberanalytics.com HTS campaigns are frequently used to discover novel enzyme inhibitors, characterize enzyme kinetics, and optimize enzyme performance for industrial biocatalysis. nih.govnumberanalytics.com A cornerstone of successful HTS is the development of robust assays, often relying on a detectable signal like fluorescence, to report on enzyme activity or binding events. nih.gov

8-Thiocyanatoflavins serve as sophisticated active-site probes that are well-suited for HTS applications. acs.org The core principle lies in the high reactivity of the thiocyanate (B1210189) (-SCN) group at the C8 position of the flavin's isoalloxazine ring. acs.org This group is an excellent electrophile, making it susceptible to attack by nucleophilic residues within an enzyme's active site. acs.org

The screening methodology involves reconstituting an apoflavoenzyme (the protein component of a flavoenzyme, devoid of its flavin cofactor) with the synthetic 8-thiocyanatoflavin analogue. If a nucleophilic amino acid, such as a cysteine, is present in the vicinity of the flavin's 8-position, it will attack the thiocyanate group. acs.org This reaction results in the displacement of the cyanide ion (CN⁻) and the formation of a stable 8-mercaptoflavin derivative, which is covalently linked to the enzyme in the case of a cysteine residue. acs.org This conversion is accompanied by a significant and easily detectable change in the compound's absorption spectrum, providing a clear signal for the presence of a reactive nucleophile. acs.org

This characteristic has been demonstrated in studies with several flavoproteins. For example, when apo-D-amino acid oxidase and apo-anthranilate hydroxylase were reconstituted with 8-SCN-FAD, the analogue was spontaneously and completely converted to the 8-mercapto-FAD derivative, strongly suggesting the presence of a cysteine thiol at their active sites. acs.org This type of binary, yes/no signal is ideal for HTS campaigns aimed at discovering enzymes with specific active site architectures or for screening mutant libraries to identify variants with altered active site topographies.

Table 1: Application of 8-Thiocyanatoflavin Derivatives in Probing Flavoenzyme Active Sites

| Enzyme | Flavin Analogue Used | Observed Outcome | Inferred Active Site Feature | Reference |

|---|---|---|---|---|

| Anthranilate Hydroxylase | 8-SCN-FAD | Spontaneous conversion to 8-mercapto-FAD | Presence of a nucleophile (likely cysteine) near the flavin 8-position | acs.org |

| D-Amino Acid Oxidase | 8-SCN-FAD | Spontaneous conversion to 8-mercapto-FAD | Presence of a nucleophile (likely cysteine) near the flavin 8-position | acs.org |

| Old Yellow Enzyme | 8-SCN-FMN | Stabilization of the anionic radical form | Specific protein environment influencing flavin radical stability | acs.org |

| Flavodoxin | 8-SCN-FMN | Stabilization of the neutral radical form | Specific protein environment influencing flavin radical stability | acs.org |

Novel Applications in Bioanalytical Research and Biosensor Design Principles

Bioanalytical research focuses on the detection and quantification of biological molecules, while biosensors are analytical devices that combine a biological recognition element with a signal transducer to detect a target analyte. mdpi.commdpi.com 8-Thiocyanatoriboflavin possesses distinct electrochemical and reactive properties that make it a candidate for developing novel bioanalytical assays and biosensors.

One key application is as a probe for solvent accessibility. acs.org The rate at which the thiocyanate group reacts with externally added nucleophiles can be used to quantify the degree to which the 8-position of the flavin is exposed to the solvent when bound to a protein. This provides valuable information about the architecture of the flavin-binding pocket. acs.orgnih.gov

Furthermore, the redox potential of this compound is a critical parameter for its use in electrochemical biosensors. The redox potential of a compound is a measure of its tendency to acquire or lose electrons. iupac.orgwikipedia.org The two-electron reduction potential for 8-SCN-FMN was determined to be -98 mV versus the standard hydrogen electrode, a value that is significantly different from that of many natural flavins. acs.org This distinct redox signature can be exploited in biosensor design. For instance, an apo-flavoenzyme could be reconstituted with this compound and immobilized on an electrode surface. The binding of a target analyte to the enzyme could induce a conformational change, altering the environment around the flavin analogue. This change could, in turn, shift the measured redox potential or affect the rate of electron transfer, generating a detectable signal proportional to the analyte concentration.

Table 2: Physicochemical Properties of 8-Thiocyanatoflavins for Bioanalytical Applications

| Property | Value | Significance in Bioanalysis | Reference |

|---|---|---|---|

| Redox Potential (Em at pH 7.0) | -98 ± 3 mV | Provides a distinct electrochemical signature for transducer design in redox biosensors. | acs.org |

| Extinction Coefficient (8-SCN-FAD at 442 nm) | 13,700 M-1cm-1 | Allows for precise quantification using spectrophotometry. | acs.org |

| Reactivity | Highly reactive with nucleophiles (e.g., thiols) | Enables use as a probe for specific amino acids and for quantifying solvent accessibility. | acs.org |

Exploration of Photophysical Properties for Advanced Imaging Techniques

Fluorescence-based imaging is a powerful tool in cell biology, allowing for the visualization of specific molecules and processes within living cells. The development of probes with unique photophysical properties is essential for advancing these techniques. This compound exhibits several interesting photophysical characteristics.

Upon its synthesis from the nonfluorescent precursor 8-aminoriboflavin, this compound displays a bright yellow fluorescence. acs.org This "turn-on" fluorescence is a valuable feature for monitoring chemical reactions or for developing assays where a signal is generated upon formation of the compound. Its UV-visible absorption spectrum is similar to that of native riboflavin (B1680620), allowing it to function as a cofactor substitute in many flavoenzymes without drastically altering the enzyme's light-absorbing properties. acs.orgresearchgate.net

A particularly notable property is its photolability. When fully reduced, 8-SCN-FMN is susceptible to the photoelimination of cyanide. acs.org While this sensitivity to light can complicate certain experiments, such as the determination of redox potentials via photoreduction, it can also be harnessed for specific applications. acs.org For example, this photo-cleavage could be exploited in photo-release or photo-activation experiments, where light is used to trigger a specific chemical event at a precise time and location within a sample, such as releasing a small molecule or activating an enzyme. This property could form the basis for advanced imaging techniques to study dynamic enzymatic processes in real-time.

Table 3: Photophysical Properties of this compound

| Property | Description | Potential Application | Reference |

|---|---|---|---|

| Fluorescence | Bright yellow fluorescence. Precursor (8-aminoriboflavin) is nonfluorescent. | "Turn-on" fluorescent probe for assay development. | acs.org |

| Absorption Spectrum | Similar to native riboflavin. | Acts as a functional spectral substitute in flavoenzymes. | acs.orgresearchgate.net |

| Photolability | Reduced form undergoes photoelimination of cyanide upon irradiation. | Photo-activation or photo-release studies for controlled experiments. | acs.org |

Design of Next-Generation Flavin Analogues for Mechanistic Studies

A primary goal in enzymology is to understand the precise chemical mechanisms by which enzymes catalyze reactions. Chemically modified flavin analogues are indispensable tools for these mechanistic studies, allowing researchers to probe the role of specific atoms and functional groups in catalysis. d-nb.infonih.gov

This compound is a key player in this field, both as a probe itself and as a synthetic precursor to other valuable analogues. acs.org Its primary role is as a "telltale" molecule to identify reactive nucleophilic groups at an enzyme's active site. acs.org The information gained from these experiments is crucial for building accurate models of enzyme structure and function.

Moreover, the product of its reaction with protein thiols, 8-mercaptoflavin, is itself a highly informative probe. The spectral properties and the ionization state (pKa) of the 8-thiol group are sensitive to the polarity and electrostatic environment of the active site, providing further mechanistic insights. acs.orgnih.gov

Comparing the reactivity of this compound with analogues substituted at different positions, such as 6-thiocyanatoflavin, allows for a comprehensive mapping of the flavoenzyme active site. acs.orgacs.org For example, one enzyme may show reactivity at the 8-position, while another may react at the 6-position, revealing fundamental differences in how they interact with the flavin cofactor. acs.orgnih.gov The insights gained from these studies guide the rational design of next-generation flavin analogues with tailored properties, such as enhanced reactivity, specific spectral signatures, or the ability to act as mechanism-based irreversible inhibitors. lumenlearning.comsavemyexams.com

Table 4: Comparison of Flavin Probes for Mechanistic Studies

| Flavin Analogue | Primary Mechanistic Use | Example of Information Gained | Reference |

|---|---|---|---|

| 8-Thiocyanatoflavin | Probing for nucleophiles at the flavin 8-position. | Identifies presence of reactive cysteine residues in the active sites of enzymes like D-amino acid oxidase. | acs.org |

| 6-Thiocyanatoflavin | Probing for nucleophiles at the flavin 6-position. | Used to probe solvent accessibility and active site structure in enzymes like DT-diaphorase. | nih.govd-nb.info |

| 8-Mercaptoflavin | Probing active site polarity and electrostatics via its pKa. | Stabilization of the benzoquinoid form in DT-diaphorase suggests a positive charge near the flavin ring. | acs.orgnih.gov |

| 8-Chloroflavin | Probing solvent accessibility via reaction rates with external nucleophiles. | Demonstrated that the 8-position is solvent-accessible in DT-diaphorase. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.